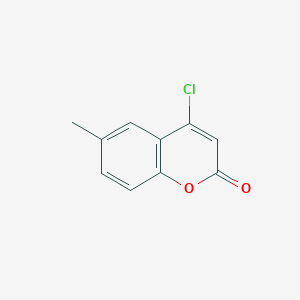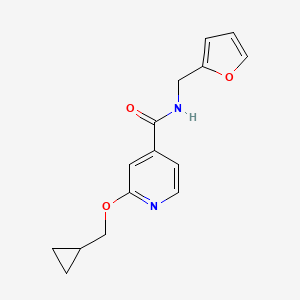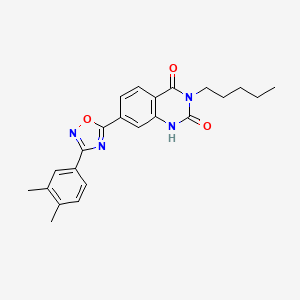
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the phenyl group might undergo electrophilic aromatic substitution, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of multiple heteroatoms and polar functional groups .Applications De Recherche Scientifique
Scientific Research Applications of Quinazoline Derivatives
1. Medicinal Chemistry and Drug Discovery
Quinazoline derivatives have been extensively studied for their medicinal properties. For example, research by Snow et al. (2002) on imidazo[4,5-h]isoquinolin-7,9-dione derivatives highlighted their potential as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a protein involved in T-cell activation and signaling pathways. This study underscores the utility of quinazoline derivatives in developing treatments for immune-related conditions and potentially cancer due to their kinase inhibition capabilities (Snow et al., 2002).
2. Synthesis and Chemical Properties
The versatility of quinazoline derivatives in chemical synthesis is evident from research on their preparation and structural characteristics. For instance, Candan et al. (2001) provided detailed insights into the crystal structure of a quinazoline derivative, highlighting the importance of these compounds in understanding molecular architecture and interactions in the field of analytical chemistry and material science (Candan et al., 2001).
3. Environmental and Green Chemistry
Quinazoline derivatives are also explored for their applications in green chemistry. Patil et al. (2008) discussed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing a sustainable approach to chemical synthesis that leverages carbon dioxide, a greenhouse gas, as a raw material (Patil et al., 2008).
4. Agricultural Chemistry
In the context of agriculture, He et al. (2020) investigated pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Their work highlights the role of quinazoline derivatives in developing herbicides to control resistant weeds, indicating the compound's potential utility in enhancing agricultural productivity and managing crop health (He et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The interaction between a compound and its target often involves the formation of a complex that alters the function of the target. For instance, CDK2 inhibitors bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus halting cell cycle progression .
Biochemical Pathways
The effect of a compound on biochemical pathways depends on its target. In the case of CDK2 inhibitors, they would affect the cell cycle and potentially other pathways regulated by CDK2 .
Result of Action
The cellular and molecular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibiting CDK2 could halt cell cycle progression, potentially leading to cell death .
Propriétés
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIIGIMTKVCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

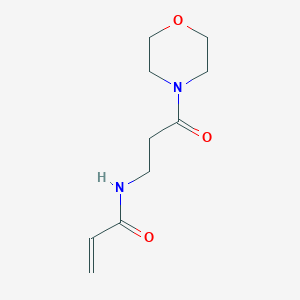
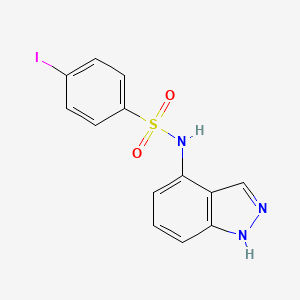
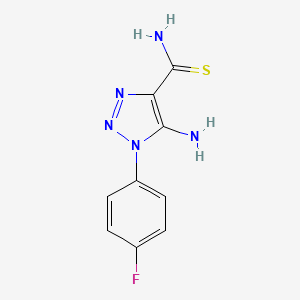
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)
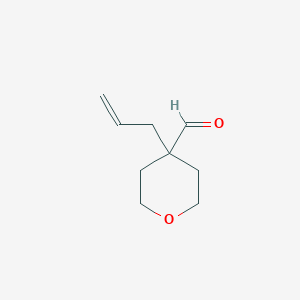

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)
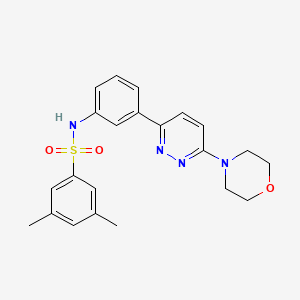


![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)
